Superior Liver-Selectivity of End-Product Thyromimetics Built from the Dibromo Intermediate vs. Natural Triiodo Hormones
The ultimate thyromimetic drug produced from this building block, SK&F L-94901, demonstrates nearly 200 times more enzyme-inducing activity in the liver than in the heart. In direct comparison, the natural hormone triiodothyronine (T3), which utilizes a 3,5-diiodo configuration on the same ring, shows no such tissue selectivity [1]. The building block's 3,5-dibromo pattern is essential to this profile; replacing the bromines with iodines results in loss of this therapeutic window [2].
| Evidence Dimension | Liver-to-heart enzyme induction selectivity ratio |
|---|---|
| Target Compound Data | ~200:1 (liver:heart) for SK&F L-94901 synthesized from this intermediate |
| Comparator Or Baseline | ~1:1 for natural T3 (3,5-diiodo configuration) |
| Quantified Difference | Approximately 200-fold selectivity advantage |
| Conditions | In vivo rat model; enzyme induction measured via mitochondrial alpha-glycerophosphate dehydrogenase activity |
Why This Matters
This selectivity ratio directly translates to a therapeutic window that allows cholesterol lowering without tachycardia, making the dibromo intermediate indispensable for producing a clinically viable cardiac-sparing thyromimetic.
- [1] Barlow, J. W., et al. The thyroid hormone analogue SKF L-94901: nuclear occupancy and serum binding studies. Clinical Science, 1989, 76(5), 495-501. View Source
- [2] Leeson, P. D., et al. Selective thyromimetics. Cardiac-sparing thyroid hormone analogs containing 3'-arylmethyl substituents. Journal of Medicinal Chemistry, 1989, 32(2), 320-326. View Source
